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Fmoc-Asp(Obzl)-Opfp

Cat. No.: B557800
CAS No.: 86061-03-2
M. Wt: 611.5 g/mol
InChI Key: IBGVPEUNLJRUCK-QHCPKHFHSA-N
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Description

Historical Context of Protected Amino Acid Derivatives in Peptide Chemistry

The journey of peptide synthesis began in the early 20th century with pioneers like Emil Fischer, who first synthesized dipeptides nih.govbrieflands.comnobelprize.org. However, the direct condensation of amino acids to form peptide bonds is inefficient due to the reactivity of both the amino and carboxyl groups. This necessitated the development of protecting groups to mask reactive functionalities, allowing for controlled, stepwise elongation of the peptide chain nih.govbrieflands.comnobelprize.orgwikipedia.org.

Early strategies employed solution-phase synthesis, which was laborious and required purification of intermediates. A significant breakthrough came with R. Bruce Merrifield's development of Solid-Phase Peptide Synthesis (SPPS) in the 1960s nobelprize.orglibretexts.orgpowdersystems.compeptide.compeptide.com. SPPS involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing excess reagents and by-products to be washed away between reaction cycles. This method dramatically simplified and accelerated peptide synthesis, making it practical for creating longer and more complex peptides nobelprize.orglibretexts.orgpowdersystems.compeptide.compeptide.comopenaccessjournals.comresearchgate.net.

Key protecting groups evolved alongside these synthetic strategies. The carbobenzoxy (Cbz) group was among the first reversible N-terminal protecting groups nih.govbrieflands.com. Later, the tert-butyloxycarbonyl (Boc) group became dominant in Merrifield's early SPPS protocols, being stable to bases but labile to strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) nih.govbrieflands.compeptide.comnih.govpeptide2.com. In the 1970s, L. A. Carpino introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild bases like piperidine (B6355638) nih.govpeptide.compeptide.com. The Fmoc strategy offers milder deprotection conditions compared to the Boc strategy, making it compatible with acid-labile side-chain protecting groups and thus preferred for many applications nih.govpowdersystems.compeptide.compeptide.comresearchgate.netslideshare.net.

Table 1: Evolution of Key Amino Acid Protecting Groups in Peptide Synthesis

Protecting GroupIntroduced By / YearPrimary Cleavage ConditionKey Characteristic
Cbz (Carbobenzoxy)Bergmann & Zervas (1932)Hydrogenolysis (Pd/C), HBrAcid-labile, stable to mild base
Boc (tert-Butyloxycarbonyl)Merrifield (1960s)Strong Acid (TFA, HF)Acid-labile, base-stable
Fmoc (9-Fluorenylmethyloxycarbonyl)Carpino (1970)Base (Piperidine)Base-labile, acid-stable

Significance of Activated Esters in Amide Bond Formation Research

The formation of the peptide bond (an amide bond) between two amino acids requires the activation of the carboxyl group of one amino acid to react with the amino group of the other mdpi.comiris-biotech.dersc.org. Direct reaction between a free amino acid and a carboxyl group is energetically unfavorable rsc.org. To overcome this, the carboxyl group is converted into a more reactive derivative, commonly known as an "active ester" peptide2.commdpi.comrsc.orgbachem.comrsc.orgwikipedia.orgrsc.orgresearchgate.net.

Activated esters serve a dual purpose: they increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amino group, and they help to suppress racemization (loss of chiral integrity) at the activated amino acid residue, which is a common side reaction in peptide synthesis peptide2.commdpi.comrsc.orgwikipedia.orgrsc.orgresearchgate.net.

Among various activated esters, pentafluorophenyl (PFP) esters, denoted as OPfp, have gained significant prominence. PFP esters are derived from pentafluorophenol (B44920) and are characterized by their high reactivity and superior stability to hydrolysis compared to other common activated esters like N-hydroxysuccinimide (NHS) esters wikipedia.orgrsc.orghighfine.comnih.gov. This enhanced stability means they are less prone to spontaneous degradation during handling and conjugation reactions, while their high reactivity ensures rapid and efficient coupling, often with reduced side reactions wikipedia.orgrsc.orghighfine.comnih.gov. Kinetic studies indicate that OPfp esters exhibit significantly faster coupling rates than other activated esters, such as pentachlorophenyl (OPcp) or nitrophenyl (ONp) esters highfine.com.

Table 2: Comparison of Common Activated Esters in Peptide Synthesis

Activated EsterReactivity (Relative)Stability to HydrolysisCommon Use CasesNotes
Pentafluorophenyl (OPfp)High (e.g., 111x NHS)HighPeptide synthesis, bioconjugationRapid coupling, fewer side reactions wikipedia.orgrsc.orghighfine.comnih.gov
N-Hydroxysuccinimide (NHS/OSu)ModerateModerateAmide/ester formation, bioconjugationLess stable to hydrolysis than OPfp wikipedia.orgrsc.org
N-Hydroxybenzotriazole (OBt)ModerateModeratePeptide coupling (often with carbodiimides)Can lead to epimerization if not managed mdpi.combachem.compeptide.com

Overview of Fmoc-Asp(Obzl)-Opfp's Role in Biomolecular Construction

This compound is a precisely engineered building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its structure integrates three critical components that facilitate the controlled incorporation of an aspartic acid residue into a growing peptide chain:

Fmoc (9-Fluorenylmethyloxycarbonyl): This group protects the α-amino terminus of the aspartic acid. It is readily removed under mild basic conditions (e.g., piperidine), regenerating the free amino group for the next coupling step in SPPS nih.govwikipedia.orgpowdersystems.compeptide.compeptide.com.

Asp (Aspartic Acid): This is the amino acid residue to be incorporated into the peptide sequence.

Obzl (Benzyl Ester): The side-chain carboxyl group of aspartic acid is protected as a benzyl (B1604629) ester. Benzyl esters are stable to the basic conditions used for Fmoc deprotection but are readily cleaved by strong acids (e.g., TFA, HF) during the final cleavage of the peptide from the resin nih.govpeptide.compeptide.com. This orthogonal protection strategy ensures that the side chain remains protected during chain elongation and is removed only at the end of the synthesis.

Opfp (Pentafluorophenyl Ester): The α-carboxyl group of aspartic acid is pre-activated as a pentafluorophenyl ester. This highly reactive ester group facilitates rapid and efficient amide bond formation with the free amino group of the peptide chain attached to the resin peptide2.combachem.comwikipedia.orgrsc.orghighfine.comnih.govchemimpex.comacs.orgaksci.commedsci.org.

By combining these features, this compound acts as a ready-to-use synthon. It allows for the direct introduction of aspartic acid with its side chain protected by a benzyl ester and its α-carboxyl group activated for immediate coupling. This simplifies the synthesis process, improves coupling efficiency, and helps maintain the integrity of the peptide chain, particularly when dealing with sensitive amino acid sequences or complex peptide architectures nih.govpeptide.commedsci.org. Its use contributes to the reliable synthesis of peptides for various applications, from therapeutic agents to research tools.

Table 3: this compound: Structure and Function

ComponentChemical GroupRole in Peptide SynthesisCleavage Condition
Fmoc9-Fluorenylmethyloxycarbonylα-Amino group protectionBase-labile (e.g., Piperidine)
AspAspartic AcidAmino acid residueN/A (part of the backbone)
ObzlBenzyl EsterSide-chain carboxyl protectionAcid-labile (e.g., TFA, HF)
OpfpPentafluorophenyl EsterActivated α-carboxyl groupLeaving group during coupling

Glossary of Compound Names:

This compound: Nα-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-benzyl ester pentafluorophenyl ester. A protected and activated derivative of aspartic acid used in peptide synthesis.

Cbz (Carbobenzoxy): Carbobenzyloxy. An early N-terminal protecting group for amino acids.

Boc (tert-Butyloxycarbonyl): tert-Butyloxycarbonyl. A widely used N-terminal protecting group, labile to strong acids.

Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile N-terminal protecting group commonly used in solid-phase peptide synthesis.

Obzl (Benzyl Ester): Benzyl ester. A protecting group for carboxylic acids, typically removed by acidolysis or hydrogenolysis.

Opfp (Pentafluorophenyl Ester): Pentafluorophenyl ester. An activated ester of a carboxylic acid, used to facilitate amide bond formation.

NHS (N-Hydroxysuccinimide) Ester: An activated ester commonly used in bioconjugation and peptide synthesis.

OBt (N-Hydroxybenzotriazole) Ester: An activated ester often formed in situ during peptide coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H22F5NO6 B557800 Fmoc-Asp(Obzl)-Opfp CAS No. 86061-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVPEUNLJRUCK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Reactivity Principles of Fmoc Asp Obzl Opfp

Structural Deconvolution of Protecting Groups

The efficacy of Fmoc-Asp(Obzl)-Opfp in peptide synthesis hinges on the strategic deployment of two distinct protecting groups: the Fmoc group for the α-amino function and the benzyl (B1604629) ester for the β-carboxyl group of the aspartic acid side chain. This dual-protection scheme is fundamental to preventing unwanted side reactions and ensuring the fidelity of the peptide chain elongation. biosynth.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.org Its primary role is the temporary protection of the α-amino group of the amino acid. biosynth.com The key advantage of the Fmoc group lies in its stability under acidic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonal protection. biosynth.comnih.gov

This orthogonality is crucial; the Fmoc group can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without disturbing the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.org This selective deprotection unmasks the α-amino group, making it available for coupling with the next activated amino acid in the sequence. The cleavage of the Fmoc group generates dibenzofulvene, which can be monitored by UV spectroscopy to track the progress of the deprotection reaction. wikipedia.org The combination of Fmoc for Nα-protection and acid-labile groups for side-chain protection represents a widely adopted and versatile strategy in the synthesis of complex peptides. nih.gov

The side chain of aspartic acid contains a carboxylic acid group that must be protected to prevent it from interfering with the peptide coupling reactions. biosynth.com The β-benzyl ester (OBzl) serves as a stable and effective protecting group for this purpose. chemimpex.com It is introduced to mask the reactivity of the side-chain carboxyl group, ensuring that peptide bond formation occurs exclusively at the α-carboxyl group. biosynth.com

The benzyl ester is stable to the basic conditions used for Fmoc group removal, maintaining the integrity of the side-chain protection throughout the iterative cycles of peptide elongation. chemimpex.comaskfilo.com The removal of the benzyl group is typically achieved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through hydrogenolysis, conditions that simultaneously cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. askfilo.com This differential stability of the Fmoc and benzyl groups is a prime example of an orthogonal protection scheme, allowing for selective deprotection at different stages of the synthesis. biosynth.com

Pentafluorophenyl (OPfp) Ester: Mechanistic Basis of Activation for Peptide Coupling

The formation of a peptide bond requires the activation of the α-carboxyl group of one amino acid to facilitate nucleophilic attack by the α-amino group of another. nih.gov In this compound, this activation is achieved through the formation of a pentafluorophenyl (PFP) ester. PFP esters are highly reactive "active esters" that are instrumental in promoting efficient amide bond formation. rsc.orgwikipedia.org

The high reactivity of the PFP ester is a direct consequence of the electronic properties of the pentafluorophenyl ring. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the aromatic ring. nih.gov This electron deficiency in the perfluoroaromatic ring makes the pentafluorophenoxy group an excellent leaving group. nih.govresearchgate.net

The electron-withdrawing nature of the C6F5 group significantly increases the electrophilicity of the carbonyl carbon of the ester. This heightened positive character makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thereby driving the peptide bond formation forward. nih.gov

The efficiency of the peptide coupling reaction is critically dependent on the facility with which the leaving group departs during the nucleophilic acyl substitution reaction. Pentafluorophenol (B44920) (PFP-OH) is a weak base, and its conjugate base, the pentafluorophenoxide anion, is a very stable and therefore, excellent leaving group. rsc.org

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters. For instance, the relative coupling speed of OPfp esters is significantly higher than that of pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters. highfine.com This high reactivity allows for rapid and efficient peptide bond formation under mild conditions, which is crucial for minimizing side reactions, particularly racemization. nih.govsci-hub.se The use of pre-formed PFP esters also avoids exposing the growing peptide chain to potentially harsh activating reagents. nih.gov

Intramolecular Reactivity Considerations and Conformational Influences

While this compound is designed for efficient intermolecular peptide bond formation, its molecular structure also presents the potential for intramolecular side reactions. The primary concern is the formation of aspartimide, a cyclic imide that can arise from the intramolecular cyclization of the aspartic acid residue. nih.goviris-biotech.de

This reaction is typically promoted by the basic conditions used for Fmoc deprotection. iris-biotech.deresearchgate.net The nitrogen of the peptide bond backbone can act as a nucleophile, attacking the carbonyl carbon of the β-benzyl ester side chain. While the benzyl ester is generally stable, prolonged exposure to base or elevated temperatures can increase the incidence of this side reaction. nih.gov Aspartimide formation is problematic as it can lead to a mixture of α- and β-aspartyl peptides and can also result in racemization at the α-carbon of the aspartic acid residue. nih.gov

Synthetic Methodologies Employing Fmoc Asp Obzl Opfp

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-Asp(Obzl)-Opfp is a well-suited building block for Fmoc-based SPPS, a widely adopted method for synthesizing peptides. Its pre-activated nature simplifies the coupling step, contributing to higher yields and purity.

In conventional batch-wise SPPS, this compound is typically coupled to the growing peptide chain attached to a solid support. The reaction is usually performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction and neutralize any acid byproducts. Optimization efforts for coupling this compound in batch SPPS often focus on reaction time, reagent stoichiometry, and solvent choice to ensure complete coupling and minimize potential side reactions such as racemization or incomplete reactions, particularly for sterically hindered amino acids or difficult sequences peptide2.com. Studies have indicated that the Opfp ester provides high coupling efficiencies in standard Fmoc SPPS protocols researchgate.net.

While SPPS is traditionally performed in organic solvents, research into aqueous solid-phase peptide synthesis (ASPPS) is ongoing. The compatibility of this compound with aqueous environments presents specific challenges. The pentafluorophenyl ester can be susceptible to hydrolysis in the presence of water, which could lead to a loss of activated ester and reduced coupling efficiency. Furthermore, the solubility of protected amino acids and the peptide-resin in aqueous media can be limited. Strategies to overcome these challenges in ASPPS may involve the use of co-solvents, pH control, and optimized reaction times to balance efficient coupling with minimized hydrolysis nih.gov.

Solution-Phase Peptide Synthesis Applications

This compound also finds application in solution-phase peptide synthesis. In this approach, the activated amino acid derivative is reacted with a peptide fragment or another amino acid in solution. The high reactivity of the pentafluorophenyl ester allows for efficient amide bond formation, making it a useful reagent for coupling peptide fragments or synthesizing smaller peptides without the need for a solid support rsc.org. The benzyl (B1604629) ester protecting the aspartic acid side chain is generally stable under the conditions used for solution-phase coupling and can be removed later in the synthesis.

Comparative Analysis of Coupling Efficiencies and Reaction Rates

The efficacy of this compound in peptide bond formation is often evaluated by comparing its coupling efficiency and reaction rates against other activated amino acid derivatives.

Kinetic studies have been instrumental in characterizing the performance of this compound. These studies quantify the rate at which the activated ester reacts with an amine to form a peptide bond. The pentafluorophenyl ester is known to be a highly reactive activating group, leading to faster reaction rates and shorter half-lives compared to less activated esters like N-hydroxysuccinimide (ONSu) or those activated in situ using carbodiimides and additives like HOBt. For instance, kinetic analyses have demonstrated that coupling reactions employing this compound can proceed with significantly reduced half-lives, indicating enhanced coupling efficiency rsc.org.

Table 1: Comparative Coupling Efficiency of Activated Aspartic Acid Derivatives (Illustrative Data)

Activated Amino Acid DerivativeCoupling Reaction (Model)Typical Half-life (minutes)Relative Coupling Rate (vs. ONSu)
This compoundThis compound + H-Gly-OMe~5-103.5x
Fmoc-Asp(Obzl)-ONSuFmoc-Asp(Obzl)-ONSu + H-Gly-OMe~15-201.0x
Fmoc-Asp(Obzl)-OH (with DIC/HOBt)Fmoc-Asp(Obzl)-OH + H-Gly-OMe~30-400.5x

Note: The data in this table are illustrative and represent general trends observed in kinetic studies of activated amino acid esters. Specific values can vary based on reaction conditions, solvent, temperature, and the specific amine nucleophile used.

Compound List:

this compound: Nα-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid α-benzyl ester pentafluorophenyl ester

Investigations into Reaction Fidelity and Side Product Mitigation

Aspartimide Formation: Mechanistic Pathways and Mitigation Strategies

Aspartimide formation is a prevalent and problematic side reaction encountered during the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid residues. This process involves the intramolecular cyclization between the side-chain carboxyl group and the α-carboxyl amide bond, forming a succinimide (B58015) ring (aspartimide) iris-biotech.denih.goviris-biotech.desigmaaldrich.comiris-biotech.deresearchgate.netchempep.comresearchgate.net. This cyclic intermediate is susceptible to nucleophilic attack, which can lead to the formation of undesired byproducts, including epimerized α-aspartyl peptides, β-aspartyl peptides, and their corresponding piperidides, particularly during Fmoc deprotection steps using basic reagents iris-biotech.denih.goviris-biotech.desigmaaldrich.com. The propensity for aspartimide formation is highly sequence-dependent, with motifs such as Asp-Gly (DG) being particularly susceptible, followed by Asp-Asp (DD) and Asp-Arg (DR) sequences iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netresearchgate.netrsc.org.

Several reaction conditions significantly influence the rate and extent of aspartimide formation when using aspartic acid derivatives like Fmoc-Asp(Obzl)-Opfp.

Fmoc Deprotection Reagents: The primary driver for aspartimide formation during Fmoc-based SPPS is the basic environment created during the removal of the Fmoc protecting group. Strong bases, such as piperidine (B6355638) (commonly used at 20-50% in DMF), are highly effective at promoting the cyclization that leads to aspartimide formation iris-biotech.deiris-biotech.deiris-biotech.dechempep.compeptide.com. In contrast, weaker bases, like morpholine, exhibit a reduced tendency to induce this side reaction iris-biotech.deiris-biotech.de.

Sequence Context: As noted, the amino acid immediately following aspartic acid plays a crucial role. Sequences containing Asp-Gly are significantly more prone to aspartimide formation than those with Asp-Asp or Asp-Arg iris-biotech.de. This is attributed to the high flexibility and lack of steric hindrance in glycine, facilitating the intramolecular cyclization iris-biotech.deresearchgate.net.

Temperature and Time: Prolonged exposure to basic conditions or elevated temperatures can accelerate the formation and subsequent opening of the aspartimide ring, leading to higher levels of byproducts iris-biotech.deresearchgate.net.

To mitigate aspartimide formation, various strategies have been developed and implemented in peptide synthesis protocols.

Milder Fmoc Deprotection: Employing weaker bases for Fmoc removal, such as morpholine, can significantly reduce aspartimide formation. However, the efficiency of Fmoc cleavage might be compromised, necessitating careful optimization iris-biotech.deiris-biotech.de.

Acidic Additives: The addition of small amounts of weak organic acids, such as formic acid or hydroxybenzotriazole (B1436442) (HOBt), to the piperidine solution used for Fmoc deprotection has been shown to effectively suppress aspartimide formation. These acids can protonate the amine or the intermediate, hindering the cyclization pathway iris-biotech.deiris-biotech.depeptide.comacs.org.

Bulky Side-Chain Protecting Groups: Utilizing aspartic acid derivatives with sterically demanding protecting groups on the side-chain carboxyl function can physically hinder the intramolecular cyclization. Groups like O-benzyl (Obzl) offer some protection, but bulkier esters such as O-2-phenylethyl (OEpe), O-benzylidene (OBno), and O-(1-methyl-ethyl) (OMpe) have demonstrated superior performance in suppressing aspartimide formation compared to the commonly used tert-butyl (OtBu) ester iris-biotech.deiris-biotech.desigmaaldrich.comiris-biotech.deresearchgate.netbiotage.com. Fmoc-Asp(OBno)-OH, for instance, has shown a marked reduction in aspartimide formation, even in challenging Asp-Gly sequences, reducing it to approximately 0.1% per cycle sigmaaldrich.com.

Table 1: Comparative Aspartimide Formation Levels

Sequence Context Protecting Group Fmoc Deprotection Conditions Relative Aspartimide Formation Reference
Asp-Gly Fmoc-Asp(OtBu)-OH 20% Piperidine/DMF High sigmaaldrich.com
Asp-Gly Fmoc-Asp(OMpe)-OH 20% Piperidine/DMF Moderate sigmaaldrich.com
Asp-Gly Fmoc-Asp(OBno)-OH 20% Piperidine/DMF Very Low (~0.1%/cycle) sigmaaldrich.com
Asp-Gly Fmoc-Asp(OEpe)-OH 20% Piperidine/DMF Lower than OtBu iris-biotech.de
Asp-Asp Fmoc-Asp(OtBu)-OH 20% Piperidine/DMF Moderate iris-biotech.de
Asp-Arg Fmoc-Asp(OtBu)-OH 20% Piperidine/DMF Moderate iris-biotech.de
Sequence-agnostic N/A 30% Piperidine/DMF High iris-biotech.de
Sequence-agnostic N/A 30% Piperidine/0.1 M Formic Acid Moderate iris-biotech.de

Backbone Amide Protection: A highly effective strategy for completely preventing aspartimide formation involves protecting the amide nitrogen of the peptide bond preceding the aspartic acid residue. Groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) mask the nucleophilic lone pair on the amide nitrogen, thereby blocking the cyclization pathway biotage.compeptide.com. Commercially available dipeptides, such as Fmoc-Asp(Dmb)-Gly-OH, facilitate the incorporation of this protective measure biotage.com.

Alternative Protecting Groups: Novel protecting groups like cyanosulfurylide (CSY) have been reported to completely suppress aspartimide formation, although they may introduce other complexities or side reactions iris-biotech.dersc.org.

Racemization at the α-Carbon: Stereochemical Preservation Studies

Racemization, or epimerization, at the α-carbon of an amino acid residue is a critical side reaction in peptide synthesis that can lead to a loss of stereochemical integrity, impacting the biological activity and purification of the final peptide bachem.combibliomed.orgresearchgate.netmdpi.com. This phenomenon typically occurs during the activation of the carboxyl group or during coupling, often mediated by basic conditions that abstract the α-hydrogen, forming a carbanion or an oxazolinone intermediate bachem.combibliomed.orgmdpi.com.

The use of activated esters, such as the pentafluorophenyl (Opfp) ester in this compound, is a common strategy for efficient peptide bond formation. However, the inherent reactivity of these esters, coupled with reaction conditions, can influence racemization.

Base Strength and Presence: Basic conditions, whether from coupling reagents or during Fmoc deprotection, are primary contributors to racemization by facilitating the abstraction of the α-proton bachem.combibliomed.orgmdpi.com.

Electron-Withdrawing Groups: Amino acid derivatives with electron-withdrawing groups on the α-amino moiety, such as the Fmoc group, generally exhibit a lower tendency to racemize upon activation compared to unprotected amino acids or those with different N-terminal protection bachem.com.

Maintaining the stereochemical purity of amino acid residues during coupling is paramount. Several additives and optimized conditions help achieve this.

Additives: The inclusion of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) when using carbodiimide (B86325) coupling reagents is well-established for suppressing racemization. These additives form more stable active esters or act as proton donors, minimizing the formation of racemizing intermediates bachem.comuni-kiel.depeptide2.com.

Optimized Coupling Reagents and Protocols: Pentafluorophenyl esters themselves are noted for their relatively low racemization rates compared to other activated esters like pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters, with relative coupling speeds of OPFP >> OPCP > ONp (111:3.4:1) highfine.com. The use of pre-formed Fmoc-amino acid pentafluorophenyl esters can further reduce the risk of racemization during coupling bachem.comniscpr.res.in. Certain coupling reagents, such as ynamides, have been developed specifically for racemization-free peptide synthesis rsc.orgacs.org. Microwave-assisted synthesis using Fmoc-amino acid pentafluorophenyl esters has also demonstrated efficient coupling with no detectable racemization for specific dipeptides niscpr.res.in.

Base Selection: The use of weaker bases, such as sym.-collidine, can be beneficial in minimizing racemization risk when stronger bases like DIPEA or NMM are prone to causing epimerization bachem.com.

Table 2: Relative Coupling Speeds of Phenyl Esters

Phenyl Ester Type Relative Coupling Speed
Pentafluorophenyl (OPfp) 111
Pentachlorophenyl (OPCP) 3.4

Diketopiperazine (DKP) Formation: Prevention in N-Terminal Deprotection Sequences

Diketopiperazine (DKP) formation is a significant side reaction, particularly in Fmoc-based SPPS, often occurring at the dipeptide stage. It involves the intramolecular nucleophilic attack of the N-terminal amino group onto the penultimate amide bond, leading to the release of a cyclic dipeptide and a truncated peptide chain iris-biotech.dechempep.compeptide.comresearchgate.netacs.orgnih.govdigitellinc.comaiche.orgacs.orggoogle.com. This reaction is especially prevalent when proline is present as the penultimate or C-terminal amino acid, or when the N-terminus is deprotected and exposed, as is the case during Fmoc removal iris-biotech.dechempep.comresearchgate.netacs.orgdigitellinc.comaiche.org. Auto-catalytic Fmoc deprotection can also initiate DKP formation digitellinc.com.

Prevention Strategies:

Resin Choice: Employing sterically bulky resins, such as 2-chlorotrityl chloride resin, can help inhibit DKP formation by sterically hindering the reactive intermediates peptide.comresearchgate.net.

Dipeptide Coupling: Coupling pre-formed dipeptide units instead of individual amino acids can bypass the formation of susceptible dipeptide-resin intermediates, thereby preventing DKP formation peptide.com.

Alternative Fmoc Removal Solutions: Modifications to the standard piperidine/DMF solution for Fmoc deprotection have proven effective. For example, using a solution of 2% DBU and 5% piperazine (B1678402) in NMP has demonstrated a significant reduction in DKP formation compared to conventional methods acs.org.

Additives and Stabilizers: The addition of HOBt to the Fmoc deprotection solution can help suppress DKP formation peptide.com. Additionally, using stabilizers like oxyma (B123771) additives and maintaining lower storage temperatures for intermediates can enhance stability against DKP by-products aiche.org.

Table 3: DKP Formation with Different Fmoc Removal Solutions

Resin Type Fmoc Removal Solution DKP Formation Reference
Fmoc–Xaa–Pro–2-Cl-trityl 20% Piperidine/DMF High acs.org
Fmoc–Xaa–Pro–2-Cl-trityl 2% DBU/5% Piperazine/NMP Low acs.org
Fmoc–Xaa–Sar–2-Cl-trityl 20% Piperidine/DMF High acs.org
Fmoc–Xaa–Sar–2-Cl-trityl 2% DBU/5% Piperazine/NMP Low acs.org
Fmoc–Xaa–N-4-F-Bn-Gly–2-Cl-trityl 20% Piperidine/DMF High acs.org

Compound List

this compound (N-alpha-Fmoc-O-benzyl-L-aspartic acid pentafluorophenyl ester)

Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OBno)-OH

Fmoc-Asp(OEpe)-OH

Fmoc-Asp(Dmb)-OH

Fmoc-Asp(Hmb)-OH

Fmoc-Gly-OH

Fmoc-Phg-Phe-OMe

Fmoc-D-Phg-Phe-OMe

Piperidine

Morpholine

HOBt (1-Hydroxybenzotriazole)

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methyl-morpholine)

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

Oxyma

Advanced Applications and Specialized Syntheses Utilizing Fmoc Asp Obzl Opfp

Construction of Depsipeptides and Peptide Mimetics

Depsipeptides, characterized by the presence of both amide and ester linkages in their backbone, require specific synthetic strategies. Fmoc-Asp(Obzl)-Opfp, with its activated pentafluorophenyl ester, can facilitate the formation of ester bonds crucial for depsipeptide synthesis scholaris.carsc.orgresearchgate.netrsc.orgthieme-connect.de. Research has shown that O-Pfp esters of amino acids, including Fmoc-Asp(Obzl)-OH (which can be activated to the Opfp ester), can be coupled to hydroxy acids like lactic acid to form depsidipeptide building blocks for solid-phase peptide synthesis (SPPS) rsc.orgresearchgate.netrsc.org. The Opfp ester's reactivity allows for efficient ester bond formation, contributing to the construction of linear and cyclic depsipeptides scholaris.carsc.orgresearchgate.netrsc.org. Furthermore, its role in synthesizing peptide mimetics, which are non-peptide molecules that mimic the biological activity of peptides, is also significant, leveraging its ability to form stable linkages and introduce specific structural features google.com.

Glycopeptide Synthesis: Challenges and Solutions in Complex Carbohydrate-Peptide Conjugation

The synthesis of glycopeptides, where carbohydrates are attached to amino acid residues, presents challenges related to the selective conjugation of carbohydrate moieties and the stability of protecting groups. This compound can be employed in glycopeptide synthesis, particularly in strategies involving the conjugation of carbohydrate derivatives to peptides. Pentafluorophenyl (PFP) esters, in general, are effective tools for conjugating biomolecules with free amino groups, including carbohydrate derivatives, to form glycopeptides rsc.orgrsc.orgresearchgate.net. While specific examples directly using this compound for carbohydrate conjugation are not extensively detailed in the provided search results, the general utility of PFP esters in forming amide bonds with amino groups, including those on carbohydrate derivatives, suggests its potential application rsc.orgrsc.orgresearchgate.netprecisepeg.com. The synthesis of N-linked glycopeptides often involves pre-glycosylated aspartic acid derivatives in SPPS creative-biolabs.com, and the activated ester functionality of this compound could be instrumental in such coupling steps, provided appropriate protection strategies are employed for the carbohydrate moiety creative-biolabs.comthieme-connect.deresearchgate.net.

Phosphopeptide Elaboration: Strategies for Phosphorylation Integration

Phosphopeptides, which contain phosphorylated amino acid residues, are critical in cell signaling and regulation. While this compound itself is not a phosphorylated amino acid derivative, it can be used in the synthesis of peptide backbones that are subsequently phosphorylated or that contain aspartic acid residues within a larger phosphopeptide sequence. The O-benzyl (Obzl) protecting group on the aspartic acid side chain is known to be stable under Fmoc deprotection conditions peptide.combachem.com. In phosphopeptide synthesis, protected phosphoserine and phosphothreonine derivatives like Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are commonly used oup.comnih.govthieme-connect.dethieme-connect.de. Fmoc-Asp(Obzl)-OH, the precursor to this compound, is a standard building block in Fmoc-SPPS, and its use in conjunction with phosphorylated amino acids allows for the construction of complex phosphopeptides bachem.comnih.govpeptide2.com. The Opfp ester functionality can also be employed in coupling reactions within phosphopeptide synthesis oup.comniscpr.res.in.

Ureidopeptide Synthesis and Novel Linkage Formation

Ureidopeptides incorporate urea (B33335) linkages into the peptide backbone, offering altered structural and functional properties. The synthesis of ureidopeptides often involves the formation of urea bonds through reactions such as the Lossen rearrangement of hydroxamic acids to isocyanates, followed by coupling with amines core.ac.ukrsc.orgresearchgate.net. While direct use of this compound in ureidopeptide synthesis is not explicitly detailed, its activated ester functionality makes it a potential candidate for forming peptide bonds or other amide-like linkages. The general strategies for inserting urea linkages typically involve activating carboxylic acids or their derivatives, and the Opfp ester provides such activation. Furthermore, research into novel linkage formations in peptides can benefit from activated amino acid derivatives like this compound, which offer controlled reactivity for specific bond formations.

Applications in Peptidomimetic Design and Conformational Studies

Peptidomimetics are designed to mimic the biological activity of peptides while often possessing improved stability and bioavailability. This compound can be incorporated into peptidomimetic structures, contributing to their design and synthesis. The O-benzyl protecting group on the aspartic acid side chain offers a stable protection strategy during SPPS peptide.combachem.com. Studies on the conformational behavior of amino acid derivatives, such as aspartic acid esters, provide insights into how these building blocks influence peptide structure rsc.orgresearchgate.netfapesp.bracs.org. By understanding the conformational preferences of amino acid derivatives, researchers can rationally design peptidomimetics with specific three-dimensional structures, which is crucial for their interaction with biological targets. The use of activated esters like Opfp can also influence the coupling efficiency and stereochemical integrity during the synthesis of these complex molecules niscpr.res.inwikipedia.org.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Fmoc-Asp(Obzl)-Opfp, providing the means to separate the compound from potential impurities and to quantify its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Typically, reversed-phase HPLC (RP-HPLC) is employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of this compound is often determined by measuring the peak area of the compound relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound commonly specify a purity of ≥97% as determined by HPLC. chemimpex.com

While specific research-grade HPLC conditions for this compound are not extensively detailed in publicly available literature, general conditions for the analysis of Fmoc-protected amino acids can be inferred and adapted. A typical setup would involve a C18 stationary phase with a gradient elution system. The mobile phase often consists of an aqueous component (e.g., water with an acid modifier like trifluoroacetic acid, TFA) and an organic component (e.g., acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance, typically around 265 nm.

Table 1: Representative HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A time-dependent linear gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

This table represents a generalized set of starting conditions for the analysis of Fmoc-amino acids and would require optimization for the specific analysis of this compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound, ensuring that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra would be used for a comprehensive structural analysis.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the Fmoc, benzyl (B1604629), and pentafluorophenyl groups, as well as the aspartic acid backbone. Key diagnostic signals would include those for the aromatic protons of the three ring systems, the benzylic methylene (B1212753) protons (CH₂), and the methine and methylene protons of the aspartic acid residue.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carbamate (B1207046) groups.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its elemental composition. The molecular formula of this compound is C₃₂H₂₂F₅NO₆, corresponding to a molecular weight of approximately 611.51 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high accuracy, thus verifying the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Table 2: Key Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₂H₂₂F₅NO₆
Molecular Weight 611.51 g/mol
Expected Mass (HRMS) [M+H]⁺, [M+Na]⁺, etc.
¹H NMR Expected signals for Fmoc, benzyl, pentafluorophenyl, and aspartate protons.
¹³C NMR Expected signals for all unique carbons, including carbonyls.

Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to the formation of undesirable diastereomeric impurities in the final peptide.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for determining the enantiomeric excess (e.e.) of Fmoc-amino acids. rsc.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs are commonly used for the separation of N-Fmoc α-amino acids. phenomenex.com

The development of a chiral HPLC method would involve screening various CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase conditions can be explored. For N-Fmoc amino acids, reversed-phase conditions using a mobile phase of acetonitrile and water with additives like TFA have proven effective. phenomenex.com

Optical Rotation is another technique used to assess chiral purity. The specific rotation of the L-enantiomer of this compound has been reported as [α]D²⁰ = -24 ± 1° (c=1 in DMF). chemimpex.com A significant deviation from this value could indicate the presence of the D-enantiomer or other chiral impurities.

Table 3: Methods for Chiral Purity Assessment of this compound

Analytical MethodPrincipleKey Parameters
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase Composition, Flow Rate, Detection Wavelength.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral molecule.Specific Rotation [α], Concentration, Solvent, Wavelength, Temperature.

The successful application of these analytical methodologies is crucial for researchers to confirm the quality and suitability of this compound for its intended use in peptide synthesis.

Future Prospects and Emerging Research Directions in Peptide Chemistry

Development of Novel Protecting Groups for Aspartic Acid Derivatives

The synthesis of peptides containing aspartic acid presents a significant challenge due to the propensity of its side-chain carboxyl group to form an aspartimide. This side reaction can lead to the formation of unwanted β-peptides and racemization. semanticscholar.org Current strategies to minimize aspartimide formation often involve the use of bulky ester protecting groups on the aspartic acid side-chain. semanticscholar.org However, these bulky groups can sometimes lead to poor coupling efficiency during solid-phase peptide synthesis (SPPS). semanticscholar.org

Researchers are actively exploring new protecting groups to overcome these limitations. One promising approach involves the use of cyanosulfurylides (CSY) to mask the carboxylic acid. semanticscholar.org This strategy utilizes a stable carbon-carbon bond that can be selectively cleaved to regenerate the carboxylic acid, and it has been shown to completely suppress aspartimide formation. semanticscholar.org Another area of investigation focuses on backbone amide protection, which can also prevent aspartimide formation. semanticscholar.org However, the coupling efficiency of these protected monomers can be low, often necessitating their use as dipeptides. semanticscholar.org The development of new protecting groups that are easily introduced and removed, while effectively preventing side reactions and not impeding coupling efficiency, remains a key area of research. beilstein-journals.orgresearchgate.net

The ideal protecting group should be quantitatively introduced and removed under mild conditions, be stable throughout the synthesis, and not cause side reactions or racemization. wiley-vch.de Novel protecting groups for asparagine and glutamine, such as Nω-9H-xanthen-9-yl (Xan) and its derivatives, have also been developed to improve the purity of synthesized peptides. nih.gov Furthermore, new azidobenzyl side-chain-protected aspartic and glutamic acid building blocks have been introduced, allowing for selective deprotection under specific conditions. iris-biotech.de

Innovations in Activated Ester Chemistry and Coupling Reagents

Activated esters are crucial intermediates in peptide synthesis, facilitating the formation of peptide bonds. bachem.commdpi.com Pentafluorophenyl (Pfp) esters, for example, are highly reactive and stable building blocks that are routinely used in automated solid-phase peptide synthesis (SPPS). bachem.compeptide.compeptide.com The use of pre-formed OPfp esters can reduce the risk of racemization during coupling. bachem.com Research in this area is focused on developing new and more efficient activating agents and coupling reagents.

One area of innovation is the development of catalysts for greener ester synthesis. eurekalert.orglabmanager.com For instance, novel catalysts containing rhodium and ruthenium have been shown to be highly efficient in ester-producing reactions using molecular oxygen as the sole oxidant, making the process more environmentally friendly. eurekalert.orglabmanager.com

The development of new coupling reagents is also an active area of research. While reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) exhibit excellent coupling behavior, they can produce carcinogenic byproducts. bachem.com Therefore, the development of safer and equally effective coupling reagents is a priority. Additionally, methods for the one-pot protection and activation of amino acids using reagents like pentafluorophenyl carbonates are being explored to streamline the synthesis process. sci-hub.se

The table below provides a summary of some common activating groups and their applications.

Activating Group Common Abbreviation Key Features
Pentafluorophenyl Pfp Highly reactive, stable, reduces racemization risk. bachem.compeptide.com
N-Hydroxysuccinimide NHS or OSu Widely used in peptide synthesis and bioconjugation. bachem.comamerigoscientific.com
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine HOOBt or Dhbt-OH Used as an additive to accelerate coupling reactions. peptide.com
N-hydroxybenzotriazole HOBt A common additive used to speed up coupling. peptide.com

Green Chemistry Approaches in Peptide Synthesis

Traditional peptide synthesis methods often rely on hazardous solvents and generate significant chemical waste. acs.orgnih.govrsc.org As a result, there is a growing emphasis on developing "greener" and more sustainable approaches to peptide synthesis. nih.govambiopharm.com This involves reducing the amount of materials used, replacing hazardous substances with more environmentally friendly alternatives, and improving energy efficiency. acs.orgambiopharm.com

A major focus of green peptide chemistry is the replacement of commonly used solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.orggyrosproteintechnologies.com Researchers are investigating alternative, greener solvents such as propylene (B89431) carbonate, 2-MeTHF, and γ-valerolactone. acs.orgrsc.org Binary mixtures of less hazardous solvents, like DMSO/EtOAc, are also being explored as viable alternatives to DMF. gyrosproteintechnologies.com

Solvent recycling is another key strategy for reducing the environmental impact of peptide synthesis. ambiopharm.com Companies are implementing solvent recovery systems to recycle solvents like acetonitrile (B52724) (ACN), DMF, and methyl t-butyl ether (MTBE). ambiopharm.com Additionally, efforts are being made to use reagents more efficiently and to choose reagents with lower health, safety, and environmental risks. ambiopharm.com The development of water-based peptide synthesis protocols is also a significant goal, though challenges remain regarding the solubility of protected amino acid derivatives. acs.org

Automation and High-Throughput Synthesis Strategies

The automation of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the field by enabling the rapid and simultaneous synthesis of multiple peptides. nih.govamericanpeptidesociety.orglibretexts.org Automated peptide synthesizers standardize the repetitive steps of deprotection, coupling, and washing, which minimizes human error, saves time, and ensures reliable and reproducible outcomes. americanpeptidesociety.orgcreative-peptides.com

Modern automated synthesizers have become highly sophisticated, with advanced features that allow for precise control over reaction conditions such as temperature, reagent concentrations, and the sequence of amino acid addition. creative-peptides.com Many synthesizers now incorporate heating capabilities, such as induction heating, to accelerate coupling reactions, which is particularly useful for synthesizing difficult or long peptide sequences. americanpeptidesociety.org

The development of automated SPPS has been instrumental in advancing various areas of research, including drug discovery and the synthesis of complex proteins like glycoproteins. creative-peptides.comfrontiersin.org The ability to perform high-throughput synthesis allows researchers to quickly generate large libraries of peptides for screening and optimization purposes. americanpeptidesociety.org This technology continues to evolve, with ongoing efforts to further improve the efficiency, reliability, and versatility of automated peptide synthesis. frontiersin.org


Table of Chemical Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.